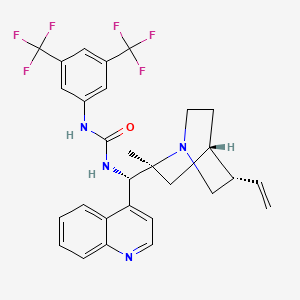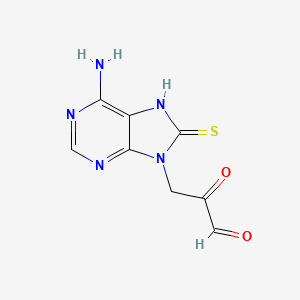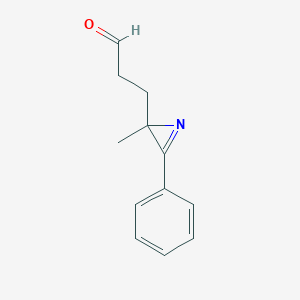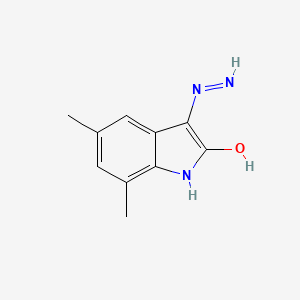
2,6-Dichloro-4-((methylthio)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-((methylthio)methyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with two chlorine atoms and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((methylthio)methyl)pyridine typically involves the chlorination of 4-((methylthio)methyl)pyridine. One common method is the reaction of 4-((methylthio)methyl)pyridine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-((methylthio)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-4-((methylthio)methyl)pyridine or 2,6-dithiopyridine derivatives.
Oxidation Reactions: Products include 2,6-dichloro-4-((methylsulfinyl)methyl)pyridine or 2,6-dichloro-4-((methylsulfonyl)methyl)pyridine.
Reduction Reactions: Products include 2,6-dichloro-4-methylpyridine or this compound derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-((methylthio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-((methylthio)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,4-Dichloro-6-methylpyrimidine: Contains a pyrimidine ring with similar substitution patterns.
4,6-Dichloro-2-methylpyrimidine: Another pyrimidine derivative with similar functional groups.
Uniqueness
2,6-Dichloro-4-((methylthio)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7Cl2NS |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2NS/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
Clave InChI |
LUOZYXGTYGLLPU-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC(=NC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)

![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)


![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)






